Synthetic Yield Comparison: Chloroacetyl Derivative vs. Parent Quinazolinone
Under the same synthetic route (reflux in DMF, precipitation in water), 3-(chloroacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (5) was obtained in 76% yield from compound 4, matching the 76% yield of its immediate precursor 2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (4) synthesized from benzoxazinone 3. This demonstrates that the chloroacetylation step proceeds with high efficiency, preserving the overall atom economy of the synthetic pathway [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 76% yield (compound 5, mp 93–95 °C) |
| Comparator Or Baseline | 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one (compound 4): 76% yield (mp 75–77 °C); 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one (compound 3): 78% yield |
| Quantified Difference | No significant yield loss upon chloroacetylation (Δ = 0% vs. direct precursor 4; −2% vs. starting benzoxazinone 3) |
| Conditions | Compound 4 (0.01 mol) + chloroacetyl chloride (0.01 mol) in DMF (30 mL), reflux 3 h, precipitation in water, recrystallization from benzene [1] |
Why This Matters
A 76% yield at the chloroacetylation step ensures that procurement of this intermediate does not introduce a yield penalty in multi-step synthetic routes; this is a critical parameter for cost-sensitive scale-up and library synthesis decisions.
- [1] Eissa, A.M.F. and El-Sayed, R. Synthesis and evaluation of α-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest. Grasas y Aceites, 2007, 58(1), 20–28. DOI: 10.3989/gya.2007.v58.i1.4. View Source
